molecular formula C80H127N6O16P B12793880 Peptide 7172 CAS No. 159440-07-0

Peptide 7172

Cat. No.: B12793880
CAS No.: 159440-07-0
M. Wt: 1459.9 g/mol
InChI Key: OYVFOBHYQBAHFL-VNUODVNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Peptide Research in Advanced Biological Sciences

Peptide research is a cornerstone of modern biochemistry and biotechnology. Peptides, which are short chains of amino acids, are fundamental to countless biological processes, including acting as hormones, neurotransmitters, and enzyme regulators. openaccessjournals.comcreative-enzymes.comnih.govdergipark.org.tr The ability to synthesize peptides with specific sequences has revolutionized molecular biology, enabling researchers to probe protein structure and function, decipher cell signaling pathways, and develop novel therapeutic agents. openaccessjournals.comcreative-enzymes.com Synthetic peptides are used as antigens for antibody production, as enzyme inhibitors to study biochemical pathways, and are crucial in the development of new drugs and vaccines. creative-enzymes.comdergipark.org.tr Bioactive peptides, which can influence metabolism, inflammation, and microbial growth, are a significant area of study, with potential applications in medicine, cosmetics, and nutrition. nih.govaocs.org

The Role of Peptide 7172 as a Defined Chemical Entity

As established, the identifier "7172" leads to two different chemical entities. This section will detail both: the enzyme correctly associated with Gene ID 7172 and the synthetic peptide known as this compound.

Thiopurine S-Methyltransferase (TPMT) - Gene ID: 7172

The NCBI Gene ID 7172 refers to the gene that produces Thiopurine S-Methyltransferase (TPMT), a key enzyme in human metabolism. genecards.orgbiogps.orgbiocat.comlifesct.commedlineplus.gov

PropertyDescription
Gene Name Thiopurine S-Methyltransferase
Gene Symbol TPMT
NCBI Gene ID 7172 genecards.orgbiogps.orgbiocat.com
UniProt ID P51580 genecards.orgbiogps.orgbiocat.com
Molecular Function Catalyzes the S-methylation of thiopurine compounds, using S-adenosyl-L-methionine as a methyl donor. genecards.orgwikipedia.orguniprot.orgmedlineplus.gov
Cellular Location Cytoplasm, Cytosol biogps.orgwikipedia.org
Associated Pathways Thiopurine pathway, Metapathway biotransformation Phase I and II genecards.org

Synthetic this compound

A distinct and separate molecule is a complex synthetic peptide also referred to as "this compound". ontosight.ai

PropertyDescription
Chemical Name 4-piperidinecarboxylic acid, 1-(N-(N-(9-hydroxy-9-oxido-1,4,15-trioxo-12-((1-oxohexadecyl)oxy)-8,10,14-trioxa-5-aza-9-phosphatriacont-1-yl)-D-phenylalanyl)-3-(1-naphthalenyl)-D-alanyl)-, 1-(((1-(aminocarbonyl)-2-methylpropyl)amino)carbonyl)-3-methylbutyl ester, stereoisomer ontosight.ai
Key Structural Features A piperidine (B6355638) ring, phenylalanyl, naphthalenyl, and alanyl moieties, and a phosphotriester backbone. ontosight.ai
Potential Research Applications Due to its intricate structure, it may serve as a model for studying protein-protein interactions, modulating cell signaling pathways, or as a candidate in drug development. ontosight.ai
Nature Synthetic ontosight.ai

Significance of Thiopurine S-Methyltransferase (TPMT) in Biochemical Pathways

Thiopurine S-Methyltransferase (TPMT) is a crucial enzyme in the metabolism of thiopurine drugs. wikipedia.orgmedlineplus.govnih.gov These drugs, including azathioprine (B366305), 6-mercaptopurine, and 6-thioguanine, are used as immunosuppressants in the treatment of autoimmune diseases like Crohn's disease and rheumatoid arthritis, as well as in preventing organ transplant rejection and in chemotherapy for certain cancers. medlineplus.govnih.govebi.ac.uk

The primary function of TPMT is to inactivate these thiopurine drugs through S-methylation. genecards.orgwikipedia.orgmedlineplus.gov This metabolic step is critical because the unmodified drugs are converted in the body into toxic compounds that can kill immune cells. medlineplus.gov Without sufficient TPMT activity, these toxic metabolites can accumulate, leading to severe side effects, most notably bone marrow suppression (hematopoietic toxicity), which can result in a dangerous drop in blood cell counts. medlineplus.govsynnovis.co.uk

Genetic variations (polymorphisms) in the TPMT gene can lead to significant differences in enzyme activity among individuals. genecards.orgqehbpathology.uk Approximately 1 in 300 people have deficient TPMT activity, while about 11% have intermediate activity. synnovis.co.ukqehbpathology.uk These individuals are at a much higher risk of toxicity when treated with standard doses of thiopurine drugs. medlineplus.govsynnovis.co.uk Therefore, testing for TPMT activity or genotype is a key aspect of pharmacogenetics, allowing for personalized dosing to maximize therapeutic benefit while minimizing adverse effects. qehbpathology.uk

The enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the thiopurine substrate, producing S-adenosyl-L-homocysteine and a methylated, inactive drug. genecards.orgwikipedia.orguniprot.org The study of TPMT's structure and function provides a classic example of how an individual's genetic makeup can determine their response to a specific class of drugs. nih.gov

Properties

CAS No.

159440-07-0

Molecular Formula

C80H127N6O16P

Molecular Weight

1459.9 g/mol

IUPAC Name

[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2R)-2-[[4-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-naphthalen-1-ylpropanoyl]piperidine-4-carboxylate

InChI

InChI=1S/C80H127N6O16P/c1-7-9-11-13-15-17-19-21-23-25-27-29-34-45-73(89)98-58-66(101-74(90)46-35-30-28-26-24-22-20-18-16-14-12-10-8-2)59-100-103(96,97)99-54-51-82-71(87)47-48-72(88)83-68(56-62-39-32-31-33-40-62)77(92)84-69(57-65-43-38-42-63-41-36-37-44-67(63)65)79(94)86-52-49-64(50-53-86)80(95)102-70(55-60(3)4)78(93)85-75(61(5)6)76(81)91/h31-33,36-44,60-61,64,66,68-70,75H,7-30,34-35,45-59H2,1-6H3,(H2,81,91)(H,82,87)(H,83,88)(H,84,92)(H,85,93)(H,96,97)/t66?,68-,69-,70+,75+/m1/s1

InChI Key

OYVFOBHYQBAHFL-VNUODVNLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C(=O)OC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Peptide 7172 Analogs and Functional Peptides

High-Resolution Structural Determination Techniques

The precise three-dimensional arrangement of atoms in a peptide can be determined using several high-resolution techniques.

X-ray crystallography is a powerful method for obtaining high-resolution structural information about molecules that can be crystallized. nih.govnih.gov This technique involves directing X-rays at a single crystal of the peptide. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined. mdpi.comacs.org This method provides a static picture of the peptide in its crystalline state. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to determine the structure of peptides in solution, which often better represents their physiological environment. uzh.chspringernature.comnih.gov By measuring the magnetic properties of atomic nuclei, NMR can provide information about the connectivity of atoms and the distances between them. springernature.com This data is then used to calculate a family of structures that are consistent with the experimental restraints, providing insight into the peptide's conformational flexibility. uzh.chnih.gov

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides in solution. americanpeptidesociety.orgnih.gov This method measures the differential absorption of left- and right-circularly polarized light by the peptide backbone. americanpeptidesociety.org The resulting CD spectrum can be analyzed to estimate the proportions of different secondary structural elements, such as α-helices, β-sheets, and random coils. cornell.edunih.gov

Analysis of Intrahelical Interactions and Conformational Stability

The stability of helical structures within peptides is maintained by a network of non-covalent interactions. These include hydrogen bonds, van der Waals interactions, and electrostatic interactions between amino acid side chains. nih.govresearchgate.net The conformational stability of a peptide can be influenced by factors such as its amino acid sequence, the surrounding solvent, temperature, and pH. nih.gov Techniques like CD and NMR can be used to monitor changes in conformation in response to these factors, providing insights into the peptide's stability. researchgate.net

Examination of Hydrogen Bonding Networks in Peptide Architectures

Hydrogen bonds play a critical role in defining the structure and stability of peptides. nih.gov In α-helices, for instance, a regular pattern of hydrogen bonds forms between the carbonyl oxygen of one residue and the amide hydrogen of a residue four positions ahead in the sequence. nih.govnih.gov In β-sheets, hydrogen bonds form between adjacent strands. The geometry and strength of these hydrogen bonds can be investigated using techniques like X-ray crystallography and NMR spectroscopy, as well as computational methods. nih.govmdpi.com

Structural Motifs and Higher-Order Organization in Solution

In solution, peptides can adopt various structural motifs, which are specific arrangements of secondary structure elements. These motifs can further assemble into higher-order structures. osu.edu For example, some peptides can self-assemble into fibrils or other organized aggregates. osu.edu The study of these higher-order structures is important for understanding both normal biological processes and the pathology of diseases involving protein aggregation. Techniques such as NMR, electron microscopy, and atomic force microscopy are used to characterize these larger assemblies. osu.edu

Impact of Amino Acid Side Chain Modifications on Peptide Structure

The three-dimensional structure of a peptide is intrinsically linked to its biological function, and this conformation is largely dictated by the sequence and chemical nature of its amino acid side chains. nih.gov Modifications to these side chains are a fundamental strategy in medicinal chemistry and peptide design to enhance stability, selectivity, and efficacy by precisely controlling the peptide's conformational landscape. researchgate.net The antioxidant capacity of peptides, for instance, is closely related to structural characteristics such as their molecular mass, amino acid compositions, sequences, and hydrophobicities. mdpi.com Key factors influencing the peptide structure through side chain modifications include stericity, hydrophobicity, charge, and the ability to form specific intramolecular interactions.

The length and chemical nature of amino acid side chains play a critical role in defining the structure of peptides. For example, in poly(amino acid) brushes, the longer side chain of glutamic acid facilitates attractive interactions with a cellulose (B213188) surface, encouraging the grafted chains to lie flat. nih.gov Conversely, the shorter, more restricted side chains of aspartic acid oligomers tend to push the peptide chains away from the surface. nih.gov This principle of side-chain length directly impacts intramolecular interactions as well.

In a systematic study on β-hairpin peptides, the effects of charged amino acid side-chain length on diagonal ion-pairing interactions were investigated using 2D-NMR. mdpi.com The stability of the folded structure, or the fraction folded population, was found to be dependent on a balance between the entropic penalty of restricting the side chains and the stabilizing energy of the ion-pairing interaction. The most stabilizing interaction was observed between Aspartic acid (Asp), with one methylene (B1212753) group in its side chain, and Diaminobutyric acid (Dab), with two methylenes. mdpi.com This suggests an optimal side-chain length for forming a stable, diagonal cross-strand ion pair in this specific peptide scaffold.

The research findings on the fraction folded population for various side-chain pairings are detailed below.

Table 1: Impact of Side-Chain Length on β-Hairpin Folded Population

Peptide Variant (Zbb2-Xaa9) Carboxylate Side-Chain (Zbb) Ammonium Side-Chain (Xaa) Fraction Folded (%) Folding Free Energy (kcal/mol)
HPDAsp Dap Aspartic acid Diaminopropionic acid 20 -0.88
HPDAsp Dab Aspartic acid Diaminobutyric acid 15 -1.06
HPDGlu Dap Glutamic acid Diaminopropionic acid 32 -0.52
HPDGlu Dab Glutamic acid Diaminobutyric acid 43 -0.22
HPDAad Dap Aminoadipic acid Diaminopropionic acid 47 -0.13
HPDAad Dab Aminoadipic acid Diaminobutyric acid 38 -0.34

Data derived from studies on β-hairpin stability. mdpi.com

Systematic substitution of amino acid residues is a powerful tool for probing the structural importance of individual side chains. Alanine-scanning, where residues are individually replaced by alanine, helps identify key residues responsible for maintaining the peptide's active conformation. A more aggressive modification involves substitution with aminoisobutyric acid (Aib), which is known to strongly favor helical conformations.

In the development of ultra-short Glucagon-like peptide-1 (GLP-1) receptor agonists, Aib-scanning was performed to inform analog optimization. nih.gov The results demonstrated that substitutions at certain positions led to a dramatic loss of potency, indicating that the original side chains at these positions were critical for the peptide's structure and its interaction with the receptor. For example, replacing Phe6, Thr7, or Asp9 with Aib resulted in a greater than 100-fold decrease in agonist potency. nih.gov In contrast, substitutions at other positions, such as His1 or Glu3, had a less detrimental effect, suggesting their side chains are less critical for maintaining the active conformation in this specific analog series. nih.gov

Table 2: Structure-Activity Relationship of GLP-1 Analogs via Aib-Scanning

Compound ID Substitution EC₅₀ (nM) Fold Change in Potency vs. Parent
Parent Compound - 1.2 -
RXL-3032 Gly⁴ → Aib 105 88
RXL-3028 Phe⁶ → Aib >1000 >833
RXL-3034 Thr⁷ → Aib >1000 >833
RXL-3035 Ser⁸ → Aib >1000 >833
RXL-3036 Asp⁹ → Aib >1000 >833
RXL-3051 Bip¹⁰ → Aib >1000 >833
- His¹ → Aib 89 74
- Glu³ → Aib 25 21
- Thr⁵ → Aib 65 54

Data adapted from HTRF cAMP assays on GLP-1 receptor agonists. nih.gov

Based on a comprehensive search of publicly available scientific literature and databases, there is no specific information available for a compound designated "Peptide 7172." As a result, it is not possible to generate a scientifically accurate article with detailed research findings that focuses solely on this specific peptide as requested by the prompt's strict constraints.

The creation of content for the specified outline would require fabricating data and research findings, which cannot be done. To fulfill the request, information from peer-reviewed studies, computational chemistry databases, or other scientific sources detailing research specifically conducted on "this compound" would be necessary.

Computational Modeling and Bioinformatic Approaches in Peptide Research

Machine Learning and Deep Neural Networks for Peptide Property Prediction

Prediction of Physicochemical Properties (e.g., hydrophobicity, isoelectric point)

The function and behavior of a peptide are fundamentally governed by its physicochemical properties. Computational tools can predict these properties from the amino acid sequence, offering critical insights for peptide design and development. nih.gov

Hydrophobicity: This property is a key determinant of a peptide's solubility, membrane permeability, and interaction with other molecules. sciety.orggoogle.com It is calculated using various scales where each amino acid is assigned a hydrophobicity index. The total hydrophobicity of the peptide is often expressed as a grand average of hydropathicity (GRAVY) score. researchgate.net Tools like ProtScale can generate hydrophobicity plots, revealing the amphipathic nature of a peptide sequence. For instance, the Wimley-White scale measures the free energy associated with moving a peptide from a water-based to a hydrophobic environment.

Isoelectric Point (pI): The pI is the pH at which a peptide carries no net electrical charge. researchgate.net This property influences a peptide's solubility and stability in different environments. The pI is calculated based on the pKa values of the ionizable groups of the amino acids within the sequence. Computational servers can automatically calculate the pI by assessing the partial charge of the peptide across a range of pH values.

The prediction of these properties is crucial, as the balance between hydrophobicity and charge can influence a peptide's ability to cross cell membranes and interact with its target.

Below is an interactive table showcasing predicted physicochemical properties for a computationally designed peptide, PTx2-3127, which was optimized from the ProTx-II toxin.

PropertyPredicted ValueSignificance
Sequence CGSGRGWTCCKDLKCVYFNPKDK-NH2The specific arrangement of amino acids determines all other properties.
Molecular Weight ~2500 DaInfluences diffusion and filtration properties.
Isoelectric Point (pI) AlkalineAffects solubility and interaction with charged surfaces like cell membranes. researchgate.net
Net Charge (at pH 7) PositiveA positive charge is common for peptides that interact with negatively charged cell membranes.
GRAVY Score NegativeA negative GRAVY score indicates an overall hydrophilic character, suggesting water solubility. researchgate.net

Note: The values presented are illustrative and based on typical predictions for a peptide with this composition. Actual experimental values may vary.

Computational Design of Peptides with Targeted Functions

Computational peptide design leverages structural and experimental data to create novel peptides with enhanced potency, selectivity, and stability. escholarship.org This rational design process is often iterative, involving cycles of in silico modeling, synthesis, and experimental validation.

A prominent example is the computational design of inhibitors for the human voltage-gated sodium channel NaV1.7, a key target for pain therapy. Starting with ProTx-II, a peptide toxin from tarantula venom, researchers used the Rosetta computational protein redesign software to engineer new peptide variants. The design process was guided by structural models of the peptide-channel complex to optimize interactions and improve binding affinity and selectivity.

This multi-round optimization process led to the development of peptides like PTx2-3127 and PTx2-3258. Functional testing using electrophysiology confirmed that these computationally designed peptides had significantly improved potency and selectivity for hNaV1.7 over other sodium channel subtypes. Specifically, PTx2-3127 and PTx2-3258 exhibited IC50 values of approximately 7 nM and 4 nM, respectively, for hNaV1.7, with over 1000-fold selectivity against many other human NaV channels. This work demonstrates how computational tools can successfully guide the optimization of a peptide's function for a specific therapeutic purpose.

Bioinformatics Tools for Sequence Analysis and Structure Prediction

A wide array of bioinformatics tools is available to support peptide research, from initial sequence analysis to detailed three-dimensional structure prediction.

Sequence Analysis Tools: Sequence comparison is a fundamental step in analyzing new peptides. Tools like the Basic Local Alignment Search Tool (BLAST) and the more recent PEPMatch are used to find homologous or identical sequences in large protein databases. This can provide insights into a peptide's potential function and evolutionary relationships. Other web servers, such as the Peptide Analyzing Tool from GenScript, can evaluate sequences for properties that affect ease of synthesis. The Antimicrobial Peptide Database (APD) provides tools to calculate various properties like net charge and hydrophobic content.

Structure Prediction Tools: Predicting the 3D structure of a peptide is vital for understanding its function and for structure-based design.

Ab Initio Methods: For small peptides where no structural template is available, ab initio methods predict the structure from the amino acid sequence based on physical and statistical principles. Software like Rosetta falls into this category.

Template-Based Modeling: When a structurally similar protein or peptide exists, comparative (homology) modeling can be used. Tools like MODELLER and SWISS-MODEL utilize sequence alignment to a known structure to build a 3D model.

Specialized Peptide Servers: Web servers like PEP-FOLD are specifically designed for the de novo prediction of peptide structures from their amino acid sequences. These tools can rapidly generate and cluster potential conformations for peptides, often up to 50 amino acids in length.

These computational and bioinformatic resources provide a powerful framework for modern peptide research, enabling a more systematic and predictable path toward developing novel peptide-based therapeutics. elifesciences.org

Mechanistic Investigations of Peptide Target Interactions and Cellular Pathways

Peptide Internalization and Cellular Uptake Mechanisms

Strategies for Enhancing Cell Permeability (e.g., carrier peptides, stapled peptides)

A significant challenge in the development of peptide-based therapeutics is their often poor cell permeability and bioavailability. innopep.com To overcome this limitation, several strategies have been developed to enhance their ability to cross cellular membranes and reach intracellular targets.

Carrier Peptides: Also known as penetrating peptides, these are tasked with delivering trace elements like copper and magnesium that are essential for enzymatic processes and wound repair. peptide.comharpersbazaar.com By facilitating the transport of these elements, carrier peptides can improve collagen synthesis and skin elasticity. peptide.comharpersbazaar.com For instance, the GHK-Cu peptide, which is found in the extracellular matrix, plays a role in wound healing by delivering copper, an essential element for metalloproteinase activity. nih.gov

Stapled Peptides: This strategy involves introducing a synthetic brace, or "staple," to lock a peptide into a specific, often alpha-helical, conformation. wikipedia.org This is typically achieved by covalently linking two amino acid side-chains through methods like all-hydrocarbon stapling via ring-closing metathesis. innopep.comnih.gov This structural constraint confers several advantages, including increased resistance to degradation by proteases, enhanced target affinity, and improved cell penetration. wikipedia.orgnih.govcpcscientific.com By stabilizing the bioactive helical structure, stapled peptides can effectively mimic natural protein domains to disrupt intracellular protein-protein interactions (PPIs), which are often difficult to target with traditional small molecules. innopep.comwikipedia.org

StrategyMechanism of ActionKey Advantages
Carrier Peptides Transport essential trace elements (e.g., copper, magnesium) into cells for physiological activities. nih.govAids in wound repair and enzymatic processes; improves collagen synthesis. peptide.comharpersbazaar.com
Stapled Peptides A synthetic, covalent brace locks the peptide into a stable α-helical conformation. wikipedia.orgIncreased proteolytic resistance; enhanced target affinity; improved cell penetration; ability to disrupt intracellular PPIs. wikipedia.orgcpcscientific.com

Modulation of Intracellular Signaling Cascades

Peptides can serve as potent and selective modulators of intracellular signaling cascades. nih.gov They often function by targeting and disrupting the specific protein-protein interactions that are essential for the progression of signaling events, providing valuable tools for both research and therapeutic development. nih.gov

Phosphoinositides are a family of seven lipid molecules that act as critical signaling entities within cellular membranes. nih.govcornell.edu They are synthesized and interconverted by a series of lipid kinases and phosphatases, which act as "writers" and "erasers" to create a specific phosphoinositide code on different organelle membranes. cornell.edu This code is interpreted by "reader" proteins containing specific lipid-binding domains (e.g., PH, FYVE), which are recruited to the membrane to initiate or propagate downstream signaling. cellsignal.com This signaling system regulates a vast array of cellular functions, including cell growth, proliferation, apoptosis, cytoskeletal dynamics, and vesicle trafficking. nih.govfrontiersin.org A key event in this pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) by phospholipase C (PLC) to generate the second messengers inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), which are crucial for processes like intracellular calcium mobilization. frontiersin.orgnih.gov

G protein-coupled receptors (GPCRs) constitute the largest superfamily of cell surface receptors, responsible for detecting a wide variety of extracellular stimuli—including hormones, neurotransmitters, and peptides—and translating them into intracellular signals. frontiersin.orgwikipedia.org These receptors share a characteristic structure with seven transmembrane domains. wikipedia.org The fundamental mechanism of GPCR signaling involves ligand binding, which induces a conformational change in the receptor. wikipedia.org This change facilitates the exchange of GDP for GTP on the α-subunit of an associated heterotrimeric G protein, causing the Gα subunit to dissociate from the Gβγ dimer. wikipedia.orgresearchgate.net The activated Gα and Gβγ subunits then modulate the activity of various effector proteins, such as adenylyl cyclase and phospholipase C, initiating downstream signaling cascades like the cAMP and phosphatidylinositol pathways. wikipedia.orgresearchgate.net

The Mitogen-Activated Protein Kinase (MAPK) cascades are central signaling pathways that regulate fundamental cellular processes, including proliferation, differentiation, and apoptosis, in response to various extracellular stimuli. nih.govresearchgate.net The specificity of MAPK signaling is achieved through scaffolding proteins and specific docking interactions between pathway components, such as the docking (D) motifs found in MAPK substrates and regulatory proteins. nih.govgskure.com Peptides can be designed to specifically inhibit these pathways by acting as competitive inhibitors of these docking sites. nih.govnih.gov By mimicking the natural binding motifs, these peptide inhibitors can block the interaction between a MAPK and its upstream activators or downstream substrates, offering a highly selective approach to modulating MAPK activity that can be superior to small-molecule inhibitors targeting the ATP-binding site. nih.govgskure.com

The Nuclear Factor-κB (NF-κB) family of transcription factors are pivotal regulators of genes involved in immunity, inflammation, and stress responses. cellsignal.comnih.gov NF-κB activity is primarily controlled by two pathways: canonical and non-canonical. medchemexpress.com In the canonical pathway, a variety of stimuli activate the IκB kinase (IKK) complex, which then phosphorylates inhibitor of κB (IκBα) proteins. cellsignal.commedchemexpress.com This phosphorylation marks IκBα for proteasomal degradation, liberating the NF-κB dimer (most commonly p50-p65) to translocate into the nucleus and activate target gene transcription. cellsignal.commdpi.com Peptides can be engineered to regulate this pathway at multiple points. For example, some peptides can directly interact with NF-κB subunits like p65 to prevent their binding to DNA, while others can be designed to block the formation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm. nih.govnih.gov

Peptide Interactions with Biological Membranes

The interaction between peptides and biological membranes is a fundamental aspect of cellular function, governing processes from signal transduction to the mechanism of action for antimicrobial peptides. nih.gov The ability of a peptide to cross a membrane is a critical determinant of its therapeutic efficacy for intracellular targets. nih.gov This permeation can occur through several mechanisms, including passive transcellular diffusion and active transport systems. frontiersin.orgnih.gov

The physicochemical properties of a peptide, such as its lipophilicity and its potential to shed its hydration shell (desolvation), are key factors influencing its permeability. nih.gov Computational methods like molecular dynamics simulations are valuable tools for studying these interactions at an atomic level. frontiersin.org Such studies have revealed that a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces governs how a peptide associates with and translocates across the lipid bilayer. frontiersin.org Certain classes of peptides, known as cell-penetrating peptides (CPPs), possess the intrinsic ability to cross cell membranes, often without engaging a specific receptor, and can be used as carriers to deliver other molecules into cells. frontiersin.org

Unable to Generate Article on "Peptide 7172"

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no publicly available scientific literature or data corresponding to a compound with this specific designation. Searches for "this compound" and its potential mechanistic interactions, including membrane binding, aggregation, and pore formation, did not yield any relevant results for a specific molecule with this name.

The requested article, focusing on the "" of "this compound," cannot be generated due to the absence of foundational information identifying this compound and its properties. Scientific article generation requires verifiable and citable data from research sources, which are not available for a compound named "this compound."

It is possible that "this compound" may be an internal research code not yet disclosed in public literature, a misnomer, or a compound that has not been the subject of published scientific investigation. Without any primary or secondary sources describing the structure, function, or biological activity of "this compound," it is not possible to create the detailed and scientifically accurate content as per the provided outline.

Based on a thorough review of scientific literature and databases, there is no publicly available information identifying a specific compound named "this compound" that functions as a Thiopurine S-methyltransferase (TPMT) blocking peptide. The designation "7172" corresponds to the Gene ID for the human TPMT gene, which encodes the thiopurine S-methyltransferase enzyme itself. nih.govnih.gov

Therefore, it is not possible to provide an article on the biological functions and preclinical research applications of "this compound" as a TPMT blocking peptide as requested. The foundational subject of the proposed article, a specific molecule with this name and function, does not appear to be a recognized entity in published scientific research.

Blocking peptides are known in biochemical research as reagents used to control for antibody specificity in laboratory experiments, by binding to the target antibody and preventing it from binding to its intended protein target. novusbio.comabcepta.commybiosource.com However, this is a research tool application and does not represent a therapeutic peptide designed to inhibit enzyme function in a biological system.

The metabolism of thiopurine drugs and the role of the TPMT enzyme are well-documented. Thiopurines, such as azathioprine (B366305) and 6-mercaptopurine, are metabolized by TPMT. nih.govnih.gov Inhibition of TPMT can alter the metabolic pathway of these drugs, a concept explored with compounds like allopurinol, which leads to the production of TPMT-inhibiting metabolites such as thioxanthine. nih.govresearchgate.netnih.gov However, "this compound" is not mentioned in this context.

Given the absence of any data on a specific "this compound" with TPMT blocking activity, the subsequent sections of the requested article concerning its role in cellular processes and its use in peptide-based therapeutics cannot be addressed. Information on the general roles of other peptides in cell proliferation, autophagy, angiogenesis, and as drug conjugates exists but would not be relevant to the specified subject of "this compound." nih.govmdpi.com

Should information become available from a specific, non-public source regarding a compound designated "this compound," this topic could be revisited. At present, no such information is available in the public domain.

Biological Functions and Preclinical Research Applications of Peptide 7172 and Other Peptides

Peptide-Based Therapeutics and Diagnostics (Preclinical)

Peptide-Drug Conjugates (PDCs) and Targeted Delivery Systems

Nanocarrier Functionalization with Receptor-Binding Peptides

The functionalization of nanocarriers with receptor-binding peptides is a sophisticated strategy to enhance the targeted delivery of therapeutic and diagnostic agents. Peptides, due to their small size, high specificity, and ease of synthesis, serve as ideal targeting ligands. mdpi.com These peptide-functionalized nanosystems can selectively bind to receptors that are overexpressed on the surface of diseased cells, such as cancer cells, thereby increasing the local concentration of the payload and minimizing off-target effects. mdpi.com

One of the key advantages of using peptides for nanocarrier targeting is their ability to be chemically conjugated to a variety of nanoparticle surfaces, including liposomes, polymeric nanoparticles, and metallic nanoparticles. jenabioscience.com This versatility allows for the development of highly tailored drug delivery systems. For instance, the NT4 peptide has demonstrated remarkable selectivity for various human cancers and can be coupled with chemical entities or nanoparticles to facilitate targeted cell killing or imaging. mdpi.com

The design of these peptide-based targeting systems often involves a linker that connects the peptide to the nanocarrier. This linker can influence the peptide's conformation and its accessibility to the target receptor, which are critical factors for efficient binding. The multimeric presentation of peptides on a nanocarrier surface can also significantly enhance binding avidity through cooperative interactions with multiple receptors. mdpi.com

Table 1: Examples of Receptor-Binding Peptides in Nanocarrier Functionalization

Peptide/ClassTarget Receptor/Cell TypeApplication
RGD peptidesIntegrins (e.g., αvβ3)Tumor targeting
NT4 peptideVarious human cancers (colon, pancreas, bladder)Cancer therapy and imaging mdpi.com
LHRH analoguesLHRH receptorsTargeted anti-tumor therapy jenabioscience.com

Self-Assembling Peptides in Tissue Repair and Anti-Inflammation

Self-assembling peptides (SAPs) are a class of biomaterials that can spontaneously form well-ordered nanostructures, such as nanofibers, hydrogels, and scaffolds, under specific conditions. These structures can mimic the extracellular matrix (ECM), providing a supportive environment for cell growth, proliferation, and differentiation, which is crucial for tissue repair.

The process of self-assembly is driven by non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions between the peptide chains. The resulting hydrogels are often biocompatible and biodegradable, making them excellent candidates for applications in regenerative medicine.

In the context of tissue repair, SAP scaffolds can be designed to present bioactive motifs that promote cell adhesion and signaling. For anti-inflammatory applications, certain SAPs can be engineered to sequester pro-inflammatory cytokines or to promote the polarization of macrophages towards an anti-inflammatory phenotype. The versatility of SAPs allows for their application in a wide range of tissues, including cartilage, bone, and neural tissue.

Peptides as Modulators of Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is often associated with disease. Peptides have emerged as a promising class of molecules for modulating PPIs due to their ability to mimic the secondary structures, such as α-helices and β-sheets, that are commonly found at the interfaces of interacting proteins.

Designing peptide modulators of PPIs involves identifying the "hotspot" residues that contribute most to the binding energy at the protein interface. Synthetic peptides can then be designed to mimic these hotspots, acting as competitive inhibitors. Various strategies are employed to enhance the stability and cell permeability of these peptides, such as cyclization, stapling, and the incorporation of non-natural amino acids.

These peptide modulators have been developed for a range of therapeutic targets, including those involved in cancer, infectious diseases, and autoimmune disorders. Their high specificity for their target PPIs can lead to fewer off-target effects compared to small molecule inhibitors.

Peptide-Based Inhibitors of Enzyme Activity or Receptor Function

Peptides can act as highly potent and selective inhibitors of enzyme activity or receptor function. Their mechanism of action often involves binding to the active site of an enzyme or the ligand-binding pocket of a receptor, thereby blocking the binding of the natural substrate or ligand. jenabioscience.com

The high specificity of peptide inhibitors stems from their larger and more complex structures compared to small molecules, which allows for a greater number of contact points with the target protein. This can result in high binding affinity and selectivity.

Numerous peptide-based inhibitors have been discovered from natural sources, such as animal venoms and microbial broths. nih.gov Additionally, rational design and combinatorial chemistry approaches have been used to develop novel peptide inhibitors. For example, peptides derived from bovine milk proteins have been shown to have angiotensin-converting enzyme (ACE) inhibitory activity. jenabioscience.com

Table 2: Classes of Peptide-Based Inhibitors

Inhibitor ClassTargetTherapeutic Area
ACE inhibitorsAngiotensin-Converting EnzymeHypertension
GnRH analoguesGnRH receptorsOncology, Endocrinology nih.gov
Protease inhibitorsVarious proteasesAntiviral, anticancer

Preclinical Efficacy in Disease Models (e.g., inflammation, wound healing)

The therapeutic potential of novel peptides is often evaluated in preclinical animal models of disease. These studies are crucial for assessing the in vivo efficacy, pharmacokinetics, and pharmacodynamics of a peptide candidate before it can be considered for human clinical trials.

In models of inflammation, the efficacy of a peptide may be determined by its ability to reduce swelling, decrease the infiltration of inflammatory cells, or lower the levels of pro-inflammatory cytokines. For wound healing, endpoints may include the rate of wound closure, the quality of the new tissue formed, and the degree of angiogenesis.

For example, the peptide BPC 157 has been extensively studied in animal models and has been shown to accelerate the healing of various tissues, including tendons and the gastrointestinal tract. youtube.com It is believed to exert its effects by promoting angiogenesis and modulating the inflammatory response. youtube.com

Peptide Applications in Immunological Research

Peptides play a central role in immunological research, particularly in the study of immune responses and the development of vaccines and immunotherapies. jenabioscience.com

Antigenic Peptide Processing and MHC Class I Pathway

The presentation of antigenic peptides by Major Histocompatibility Complex (MHC) class I molecules is a cornerstone of the adaptive immune response against intracellular pathogens and cancerous cells. This process begins with the degradation of cytosolic proteins into smaller peptides by the proteasome.

These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). In the ER, peptides of the appropriate length and sequence bind to MHC class I molecules. The stable peptide-MHC complex is then transported to the cell surface, where it can be recognized by cytotoxic T lymphocytes (CTLs).

The study of this pathway is critical for understanding how the immune system recognizes and eliminates infected or malignant cells. Synthetic peptides corresponding to specific viral or tumor antigens are widely used in immunological research to study T cell responses and to develop peptide-based vaccines. jenabioscience.com

Future Research Directions and Translational Perspectives for Peptide 7172

Development of Novel Peptide Design Strategies

The unique structure of Peptide 7172 provides a foundation for developing novel peptide design strategies aimed at enhancing its therapeutic potential. Future research will likely focus on systematic modifications of its existing scaffold to improve properties such as stability, target affinity, and cell permeability.

Key strategies include the incorporation of non-natural amino acids to confer resistance to proteolytic degradation and to introduce novel functionalities. researchgate.netnih.gov For this compound, this could involve replacing its D-amino acids with other non-canonical variants or modifying the piperidine (B6355638) ring to explore different conformational constraints. researchgate.netnih.gov Another promising approach is the strategic modification of the lipid chain, as lipidation is a known method to improve the pharmacokinetic profile of peptide drugs by enhancing plasma protein binding and reducing renal clearance. tandfonline.comnih.gov

Furthermore, the phosphotriester group presents a unique target for modification. Research into different phosphate (B84403) analogs could modulate the peptide's charge and interaction with biological targets, potentially influencing its signaling pathways. tandfonline.comthermofisher.com Backbone cyclization is another powerful strategy that could be applied to constrain the conformation of this compound, which may lead to increased receptor selectivity and metabolic stability. researchgate.netoxfordglobal.com

Table 1: Potential Design Strategies for this compound Analogs

Strategy Rationale Potential Outcome
Non-Natural Amino Acid Substitution Introduce novel side-chain functionalities and steric hindrance to proteases. researchgate.netnih.gov Enhanced metabolic stability and target binding affinity.
Lipid Chain Modification Alter hydrophobicity and interaction with plasma proteins. tandfonline.comnih.gov Improved pharmacokinetic profile and duration of action.
Phosphodiester Analogs Modulate charge and stability of the phosphate linkage. tandfonline.comthermofisher.com Altered target interaction and signaling pathway modulation.

| Backbone Cyclization | Introduce conformational constraints to lock in a bioactive structure. researchgate.netoxfordglobal.com | Increased receptor selectivity, stability, and bioavailability. |

Integration of Advanced Computational and Experimental Methodologies

A synergistic approach combining computational and experimental methods will be crucial for elucidating the structure-activity relationships of this compound and its future analogs.

Experimental Methodologies: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) will be fundamental for the purification and characterization of synthesized this compound variants. mdpi.comlcms.cz Peptide arrays can be used for high-throughput screening to identify binding partners from a proteome. nih.govrsc.org For quantitative binding analysis, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed kinetic and thermodynamic data. Advanced spectroscopic methods, such as nuclear magnetic resonance (NMR), will be invaluable for determining the three-dimensional structure of the peptide in solution.

Table 2: Integrated Methodologies for this compound Research

Methodology Application Expected Information
Molecular Dynamics (MD) Simulations Predicting conformational behavior and stability. nih.gov Insights into structural dynamics and solvent interactions.
Protein-Peptide Docking Identifying potential protein targets and binding modes. vietnamjournal.ru Structural basis of molecular recognition.
Peptide Arrays High-throughput screening of protein interactions. rsc.org Identification of binding partners.
Surface Plasmon Resonance (SPR) Quantitative analysis of binding kinetics. Association and dissociation rate constants.
High-Performance Liquid Chromatography (HPLC) Purification and purity assessment. mdpi.com Isolation of highly pure peptide samples.

| Mass Spectrometry (MS) | Molecular weight determination and sequence verification. lcms.cz | Confirmation of chemical identity and modifications. |

Exploring Broader Biological Roles and Therapeutic Utility in Preclinical Studies

The complex structure of this compound suggests it may interact with a variety of biological systems, opening up diverse therapeutic possibilities that warrant preclinical investigation.

The presence of the phosphotriester moiety is particularly noteworthy, as phosphopeptides are known to be involved in a range of biological processes, including signal transduction and biomineralization. researchgate.netnih.govresearchgate.net They have been shown to possess antioxidant and antimicrobial properties and can enhance the bioavailability of essential minerals. nih.govworldeggorganisation.com Preclinical studies could explore the potential of this compound in these areas.

The naphthalene (B1677914) group, a bulky aromatic moiety, is often found in enzyme inhibitors and other pharmacologically active molecules. capes.gov.brnih.gov Its presence in this compound could confer the ability to interact with hydrophobic pockets in target proteins, potentially inhibiting their function. This suggests a possible role in cancer therapy or in modulating inflammatory pathways. d-nb.info The piperidine scaffold is a common feature in many approved drugs, with applications ranging from neurological disorders to oncology, further broadening the potential therapeutic landscape for this compound. mdpi.com

The lipid component is expected to influence the peptide's interaction with cell membranes and could facilitate its entry into cells, a significant hurdle for many peptide-based drugs. tandfonline.comnih.gov This property could be exploited for the development of intracellularly acting therapeutics. Preclinical models of diseases where protein-protein interactions or specific signaling cascades are dysregulated would be appropriate for testing the efficacy of this compound.

Challenges and Opportunities in Peptide-Based Research

The development of this compound as a therapeutic agent will face challenges common to peptide-based research, but it also presents unique opportunities.

Challenges: The synthesis and purification of a complex, multi-component molecule like this compound can be resource-intensive and costly. solvias.comconceptlifesciences.com Ensuring chemical stability, particularly of the phosphotriester bond, and achieving good oral bioavailability are significant hurdles. solvias.comoxfordglobal.com Potential immunogenicity and off-target effects will also need to be carefully evaluated during preclinical development. conceptlifesciences.com

Opportunities: The very complexity of this compound is also its strength. Its multifaceted structure allows for fine-tuning of its properties through chemical modification, offering a high degree of design flexibility. Peptides are capable of targeting large, flat protein-protein interaction surfaces that are often considered "undruggable" by small molecules. drugdiscoverytrends.com The advancement of artificial intelligence and machine learning in drug discovery presents a significant opportunity to accelerate the design and optimization of novel analogs of this compound. news-medical.net As our understanding of peptide chemistry and biology deepens, complex synthetic peptides like 7172 are poised to unlock new therapeutic paradigms, potentially leading to highly specific and effective treatments for a range of diseases. oxfordglobal.comnews-medical.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.